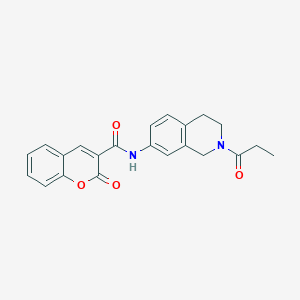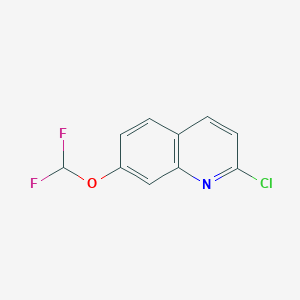
2-Chloro-7-(difluoromethoxy)quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-7-(difluoromethoxy)quinoline is a chemical compound with the molecular formula C10H6ClF2NO. It belongs to the quinoline family, which is known for its diverse applications in medicinal chemistry and synthetic organic chemistry. The compound is characterized by the presence of a chlorine atom at the second position and a difluoromethoxy group at the seventh position on the quinoline ring .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-7-(difluoromethoxy)quinoline typically involves the reaction of 2-chloroquinoline with difluoromethoxy reagents under specific conditions. One common method includes the use of molecular iodine as a catalyst in ethanol, combining iodine and silica gel under solvent-free conditions . Another approach involves the Friedlander heteroannulation method using nano ZnO as a catalyst, which provides regiospecific synthesis under solvent-free conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar catalytic methods but optimized for higher yields and purity. The use of microwave-assisted synthesis and ionic liquids has also been explored to enhance the efficiency and sustainability of the production process .
化学反应分析
Types of Reactions: 2-Chloro-7-(difluoromethoxy)quinoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the second position can be substituted with different nucleophiles, such as phenylacetylene, under palladium-catalyzed conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although specific details on these reactions are less documented.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include palladium chloride, triethylamine, and triphenylphosphine in acetonitrile under an inert atmosphere.
Oxidation and Reduction Reactions: Typical oxidizing agents and reducing agents used in quinoline chemistry may apply.
Major Products Formed:
Substitution Reactions: Products such as 2-(phenylethynyl)quinoline derivatives are formed.
科学研究应用
2-Chloro-7-(difluoromethoxy)quinoline has a wide range of applications in scientific research:
作用机制
The mechanism of action of 2-Chloro-7-(difluoromethoxy)quinoline, like other quinoline derivatives, involves interaction with molecular targets such as DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and transcription in bacteria, making quinoline derivatives effective antibacterial agents . The compound stabilizes the enzyme-DNA complex, leading to DNA cleavage and cell death .
相似化合物的比较
2-Chloroquinoline-3-carbaldehyde: Shares the chloroquinoline core but differs in functional groups.
2-Chloro-7-fluoroquinoline-3-carbaldehyde: Similar structure with a fluorine atom instead of a difluoromethoxy group.
Uniqueness: 2-Chloro-7-(difluoromethoxy)quinoline is unique due to the presence of the difluoromethoxy group, which can influence its chemical reactivity and biological activity. This functional group may enhance the compound’s stability and interaction with biological targets compared to other quinoline derivatives .
属性
IUPAC Name |
2-chloro-7-(difluoromethoxy)quinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClF2NO/c11-9-4-2-6-1-3-7(15-10(12)13)5-8(6)14-9/h1-5,10H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIJJNHOORIZBAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=N2)Cl)OC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClF2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
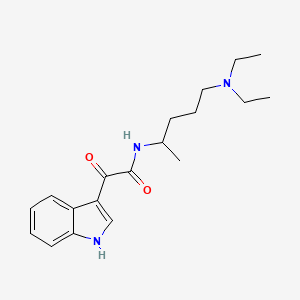
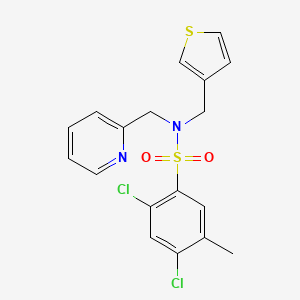
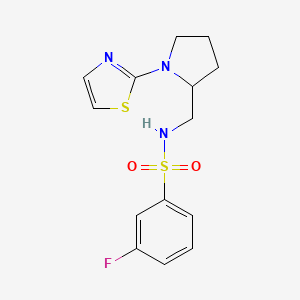
![N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-4-methylthiophene-2-carboxamide](/img/structure/B2580441.png)
![5-Chloro-2-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}pyrimidine](/img/structure/B2580442.png)
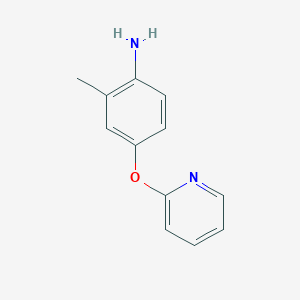
![(Z)-4-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)butanamide](/img/structure/B2580449.png)
![1-[1-(2,5-dimethylbenzoyl)pyrrolidin-3-yl]-2-methyl-1H-1,3-benzodiazole](/img/structure/B2580450.png)
![N-[1-(4-fluorophenyl)ethyl]-1-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-1H-imidazole-4-carboxamide](/img/structure/B2580451.png)
![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(3-nitrophenyl)propanamide](/img/structure/B2580452.png)
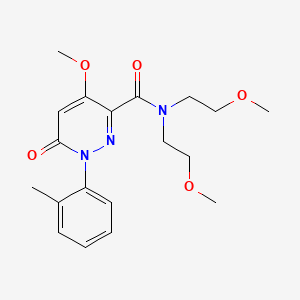

![2-(1,2-benzoxazol-3-yl)-N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)acetamide](/img/structure/B2580459.png)
